molecular formula C12H16O B14146557 1-Cyclopentyl-2-methoxybenzene CAS No. 3721-81-1

1-Cyclopentyl-2-methoxybenzene

Cat. No.: B14146557
CAS No.: 3721-81-1
M. Wt: 176.25 g/mol
InChI Key: LKXGNVYXTCFTCH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methoxy group (-OCH3) and a cyclopentyl group (-C5H9)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol (guaiacol) with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of brominated or nitrated derivatives at the ortho and para positions.

Scientific Research Applications

1-Cyclopentyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopentyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-methoxybenzene: Similar structure but with the methoxy group at the para position.

    1-Cyclopentyl-3,5-dimethoxybenzene: Contains two methoxy groups at the meta positions.

    Cyclopentyl methyl ether (CPME): An ether with a cyclopentyl group but lacks the aromatic ring.

Uniqueness

1-Cyclopentyl-2-methoxybenzene is unique due to the specific positioning of the methoxy and cyclopentyl groups on the benzene ring.

Properties

CAS No.

3721-81-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-cyclopentyl-2-methoxybenzene

InChI

InChI=1S/C12H16O/c1-13-12-9-5-4-8-11(12)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

LKXGNVYXTCFTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCC2

Origin of Product

United States

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